molecular formula C9H11NO B154791 4-(Allyloxy)aniline CAS No. 1688-69-3

4-(Allyloxy)aniline

Cat. No. B154791
CAS RN: 1688-69-3
M. Wt: 149.19 g/mol
InChI Key: HVOANTMNYBSIGH-UHFFFAOYSA-N
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Patent
US04994459

Procedure details

To 3-[(4-nitro)phenoxy]-1-propene prepared by the process of Example 1, Step 1, (12.65 g, 70.67 mmol) in concentrated HCl (85 mL) at 0° C. was slowly added stannous chloride (48 g, 212 mmol). After stirring for 20 minutes at 55° C., the mixture was cooled to 0° C. and carefully basified with 50% NaOH. The cloudy mixture was extracted with ether. The organic phase was decolorized (charcoal), dried (MgSO4), and concentrated to afford product (8.50 g, 81%) as a yellow oil which was used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
48 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([O:8][CH2:9][CH:10]=[CH2:11])=[CH:6][CH:5]=1)([O-])=O.[OH-].[Na+]>Cl>[NH2:1][C:4]1[CH:13]=[CH:12][C:7]([O:8][CH2:9][CH:10]=[CH2:11])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC=C)C=C1
Name
Quantity
85 mL
Type
solvent
Smiles
Cl
Step Two
Name
stannous chloride
Quantity
48 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes at 55° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The cloudy mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=CC=C(OCC=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.